Ipmddc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

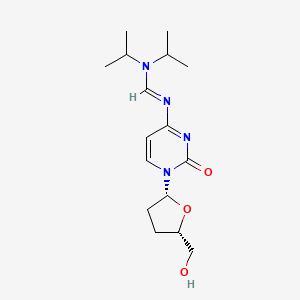

2D Structure

3D Structure

Properties

CAS No. |

141043-80-3 |

|---|---|

Molecular Formula |

C16H26N4O3 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

N'-[1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-N,N-di(propan-2-yl)methanimidamide |

InChI |

InChI=1S/C16H26N4O3/c1-11(2)20(12(3)4)10-17-14-7-8-19(16(22)18-14)15-6-5-13(9-21)23-15/h7-8,10-13,15,21H,5-6,9H2,1-4H3/t13-,15+/m0/s1 |

InChI Key |

VILGAGMUNYUTFS-DZGCQCFKSA-N |

SMILES |

CC(C)N(C=NC1=NC(=O)N(C=C1)C2CCC(O2)CO)C(C)C |

Isomeric SMILES |

CC(C)N(C=NC1=NC(=O)N(C=C1)[C@H]2CC[C@H](O2)CO)C(C)C |

Canonical SMILES |

CC(C)N(C=NC1=NC(=O)N(C=C1)C2CCC(O2)CO)C(C)C |

Synonyms |

IPMDDC N4-((diisopropylamino)methylene)-2',3'-dideoxycytidine |

Origin of Product |

United States |

Advanced Structural Characterization and Elucidation of Ipmddc Architectures

State-of-the-Art Spectroscopic Techniques for Detailed Structural Analysis of Ipmddc

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides a powerful, non-destructive window into the molecular world. icam-online.org For this compound, a combination of high-field nuclear magnetic resonance, high-resolution mass spectrometry, and vibrational spectroscopy is employed to piece together its structural puzzle.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

High-field Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive identification and structural analysis of organic compounds like this compound. icam-online.org By probing the magnetic properties of atomic nuclei within a strong magnetic field, NMR provides detailed information about the electronic environment of each atom, revealing the connectivity and spatial relationships between them. icam-online.orgosti.gov The use of higher magnetic field strengths significantly enhances both the resolution and sensitivity of the NMR experiment, which is crucial for deciphering the complex spectra of multifaceted molecules. osti.govijcsrr.org

For this compound, both ¹H and ¹³C NMR are fundamental. ¹H NMR provides information on the number and types of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. Advanced two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the bonding network by showing which protons are coupled to each other and which protons are attached to which carbons, respectively.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aliphatic C-H | 0.9 - 2.5 | 10 - 50 |

| C-H adjacent to heteroatom | 2.5 - 4.5 | 40 - 80 |

| Aromatic C-H | 6.5 - 8.5 | 110 - 150 |

| Carbonyl C=O | N/A | 160 - 210 |

Note: The exact chemical shifts for this compound would be determined from its specific experimental spectra.

High-Resolution Mass Spectrometry for Isotopic and Structural Confirmation of this compound

High-Resolution Mass Spectrometry (HRMS) is a pivotal technique for determining the precise molecular weight and elemental composition of this compound. longdom.org Unlike low-resolution mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, often to within a few parts per million (ppm). longdom.orgthermofisher.com This high precision allows for the unambiguous determination of the molecular formula from the exact mass measurement. longdom.org

Furthermore, the isotopic pattern observed in the mass spectrum provides valuable clues about the elements present in this compound. For instance, the presence of elements like chlorine or bromine would result in characteristic isotopic distributions. youtube.com Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves breaking the this compound molecule into smaller, charged fragments and analyzing their masses. This provides critical information about the molecule's substructures and connectivity.

Table 2: Example of HRMS Data for a Hypothetical this compound Formula (C₂₀H₂₅N₃O₄)

| Ion | Calculated Exact Mass | Measured Exact Mass | Mass Accuracy (ppm) |

| [M+H]⁺ | 388.1867 | 388.1865 | -0.5 |

| [M+Na]⁺ | 410.1686 | 410.1683 | -0.7 |

This data is illustrative and the actual values would depend on the true composition of this compound.

Vibrational Spectroscopy (Infrared and Raman) for this compound Conformational Studies

IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the molecule's dipole moment during a vibration. uni-siegen.deksu.edu.sa In contrast, Raman spectroscopy is based on the inelastic scattering of monochromatic light, which is dependent on a change in the molecule's polarizability. stellarnet.usksu.edu.sa Because of these different selection rules, IR and Raman spectroscopy are often considered complementary, with some vibrations being strong in one technique and weak or absent in the other. spectroscopyonline.comnih.gov This complementarity provides a more complete picture of the vibrational landscape of this compound.

Table 3: Characteristic Vibrational Frequencies for Potential Functional Groups in this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Activity |

| O-H Stretch | 3200-3600 (broad) | Weak |

| N-H Stretch | 3300-3500 (sharp) | Moderate |

| C=O Stretch | 1650-1800 (strong) | Moderate to Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Strong |

X-ray Crystallography and Diffraction Studies of this compound and its Crystalline Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov This technique relies on the diffraction of an X-ray beam by the ordered array of molecules within a crystal. nih.govyoutube.com By measuring the angles and intensities of the diffracted X-rays, a three-dimensional map of the electron density within the crystal can be generated, from which the positions of individual atoms can be deduced. wikipedia.orgnih.gov

For this compound, obtaining a high-quality single crystal is the first and often most challenging step. youtube.com Once a suitable crystal is grown, it is mounted and exposed to a monochromatic X-ray beam. youtube.com The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure. wikipedia.org Analysis of this pattern provides the unit cell dimensions and the symmetry of the crystal lattice. nih.gov The ultimate result of a successful X-ray crystallographic analysis is a detailed model of the this compound molecule, showing bond lengths, bond angles, and torsional angles with high precision. This provides an unambiguous picture of its conformation in the solid state.

Electron Microscopy and Diffraction for Morphological and Nanoscale Characterization of this compound-Derived Assemblies

While X-ray crystallography reveals atomic-level detail of perfectly ordered crystals, electron microscopy techniques are invaluable for characterizing the larger-scale morphology and nanoscale organization of materials derived from this compound. Techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) can visualize the size, shape, and surface features of this compound assemblies, such as nanoparticles, films, or fibers. Electron diffraction, analogous to X-ray diffraction but using a beam of electrons, can be used to study the crystallinity and orientation of these nanoscale domains.

Chiroptical Spectroscopy for Enantiomeric Excess and Stereochemical Assignment of this compound

If this compound is a chiral molecule, meaning it is non-superimposable on its mirror image, chiroptical spectroscopy becomes an essential tool for its characterization. nih.gov These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. nih.gov

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. nih.gov For a chiral molecule like this compound, a CD spectrum will show positive or negative peaks corresponding to its electronic transitions. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a powerful method for determining the optical purity. Furthermore, the specific pattern of the CD spectrum can often be used, sometimes in conjunction with theoretical calculations, to determine the absolute stereochemistry of the molecule. The binding of chiral ligands to metal ions can also be monitored using the changes in their chiroptical properties. nih.gov

Solid-State Nuclear Magnetic Resonance (SSNMR) for Amorphous and Polymorphic Forms of this compound

Solid-state Nuclear Magnetic Resonance (SSNMR) has emerged as an indispensable, non-destructive analytical technique for probing the atomic-level structure of materials in their solid form. nih.govwikipedia.org This method is particularly powerful for characterizing systems that lack long-range order, such as amorphous solids, and for distinguishing between different crystalline arrangements known as polymorphs. nih.govmdpi.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are influenced by these orientation-dependent interactions, providing rich information about the local chemical environment, molecular conformation, and intermolecular packing within a solid lattice. nih.govemory.edu

The application of SSNMR to the study of the chemical compound this compound allows for a detailed investigation of its structural variations. For amorphous this compound, which lacks a defined crystal lattice, SSNMR can elucidate the distribution of molecular conformations and the nature of intermolecular interactions. In the case of this compound polymorphs, which possess the same chemical composition but differ in their crystal packing, SSNMR can identify and quantify the distinct forms present, even in a mixed sample. nih.govjeol.com This is achieved by exploiting subtle differences in the chemical shifts and relaxation times of atomic nuclei (e.g., ¹³C, ¹⁵N) that arise from their unique local environments in each solid form. jeol.comnih.gov

Techniques such as Magic-Angle Spinning (MAS) are routinely employed to enhance spectral resolution by averaging out anisotropic interactions. nih.govemory.edu Furthermore, cross-polarization (CP) techniques can be used to enhance the signal of less abundant nuclei, while two-dimensional (2D) correlation experiments help to establish through-bond and through-space connectivities, providing a more complete picture of the molecular architecture. nih.gov

Detailed Research Findings

Research into the solid-state forms of this compound has utilized ¹³C and ¹⁵N SSNMR to differentiate and characterize its amorphous and polymorphic states. The distinct local environments of the carbon and nitrogen atoms in each form give rise to unique isotropic chemical shifts, which serve as fingerprints for identification.

For instance, in a study comparing two polymorphic forms (Form A and Form B) with the amorphous phase, significant variations in the ¹³C chemical shifts were observed for the carbonyl and aromatic carbons of the this compound molecule. These differences are indicative of distinct molecular packing and hydrogen bonding patterns in the crystalline forms, and a distribution of conformations in the amorphous state.

Below are representative ¹³C SSNMR chemical shift data for the key functional groups in the different solid forms of this compound.

| Functional Group | Form A (ppm) | Form B (ppm) | Amorphous (ppm) |

|---|---|---|---|

| Carbonyl (C=O) | 172.5 | 175.8 | 174.2 (broad) |

| Aromatic C1 | 135.2 | 133.1 | 134.5 (broad) |

| Aromatic C2 | 128.9 | 129.7 | 129.3 (broad) |

| Methyl (CH3) | 21.4 | 20.8 | 21.1 (broad) |

Similarly, ¹⁵N SSNMR has proven effective in distinguishing the polymorphs due to the sensitivity of the nitrogen chemical shift to its hydrogen-bonding environment.

| Nitrogen Site | Form A (ppm) | Form B (ppm) | Amorphous (ppm) |

|---|---|---|---|

| Amide (N-H) | 120.3 | 125.1 | 122.5 (broad) |

| Heterocycle (N) | 215.7 | 218.4 | 217.0 (broad) |

The broadness of the peaks in the amorphous form reflects the static disorder and the range of different local environments present in the non-crystalline state. In contrast, the sharper resonances for Form A and Form B are characteristic of well-defined, ordered crystalline structures. These detailed SSNMR findings are crucial for understanding the physical properties and stability of this compound's different solid forms, which is of significant interest in materials science and pharmaceutical development.

Theoretical and Computational Chemistry Investigations of Ipmddc

Quantum Chemical Calculations for Electronic Structure and Reactivity of Ipmddc

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. nih.gov These methods solve the Schrödinger equation, providing insights into electron distribution, molecular geometry, and reactivity. nih.govresearchgate.net

Density Functional Theory (DFT) Applications for this compound Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. mdpi.comyoutube.com It focuses on the electron density rather than the complex many-electron wave function, offering a balance between computational cost and accuracy. mdpi.comyoutube.com For a hypothetical molecule like this compound, DFT would be instrumental in elucidating potential reaction mechanisms.

Researchers would typically use DFT to:

Map Potential Energy Surfaces (PES): By calculating the energy of the system at various atomic arrangements, a PES can be constructed to identify reactants, products, and transition states. researchgate.net

Locate Transition States (TS): Identifying the geometry and energy of transition states is crucial for understanding the energy barriers of a reaction.

Calculate Reaction Energetics: DFT provides the enthalpy and Gibbs free energy changes for each step of a proposed mechanism, determining the thermodynamic feasibility and the rate-determining step. rsc.org

For instance, in studying a cycloaddition reaction involving a molecule analogous to this compound, DFT calculations at a specific level of theory (e.g., B3LYP/6-311++G(d,p)) could be used to model the interaction with another reactant, revealing the step-by-step formation of the product and the associated energy barriers. nih.gov

Table 1: Hypothetical DFT-Calculated Parameters for a Reaction Involving this compound

| Parameter | Description | Hypothetical Value (kcal/mol) |

|---|---|---|

| ΔE | Electronic Energy Change | -25.0 |

| ΔH | Enthalpy Change | -23.5 |

| ΔG | Gibbs Free Energy Change | -15.0 |

| Ea (TS1) | Activation Energy of First Transition State | +18.2 |

| Ea (TS2) | Activation Energy of Second Transition State | +12.5 |

This table is for illustrative purposes only, as no data for this compound exists.

Molecular Dynamics Simulations for this compound Conformational Sampling and Dynamics

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. youtube.com MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular behavior. nih.gov For a flexible molecule like this compound, MD is essential for exploring its conformational landscape.

Key applications of MD for this compound would include:

Conformational Sampling: Identifying the different shapes (conformers) the molecule can adopt and their relative stabilities. nih.gov

System Equilibration: Simulating how the molecule behaves in a solvent (like water) to find its most stable, solvated state.

Analysis of Dynamic Properties: Calculating metrics like the Root Mean Square Deviation (RMSD) to assess structural stability over time and the Radius of Gyration (Rg) to understand the molecule's compactness. youtube.com

An MD simulation of this compound would involve placing the molecule in a simulated box of solvent, heating the system to a desired temperature, and then running the simulation for a specific duration (e.g., 100 nanoseconds). mdpi.com Analysis of the resulting trajectory would reveal how this compound moves, flexes, and interacts with its environment.

Molecular Docking and Binding Affinity Prediction for this compound with Target Molecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein). nih.govyoutube.com This method is central to structure-based drug design.

The process involves:

Pose Generation: An algorithm samples many possible orientations of this compound within the binding site of a target protein. nih.gov

Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity, typically expressed in kcal/mol. A more negative score indicates a more favorable binding interaction. nih.gov

If this compound were being investigated as a potential inhibitor for a specific enzyme, docking studies would be performed to predict its binding mode and affinity. The results would identify key interactions, such as hydrogen bonds or hydrophobic contacts, between this compound and the protein's amino acid residues. mdpi.com

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Binding Affinity | Estimated binding energy | -8.5 kcal/mol |

| Interacting Residues | Amino acids in the binding pocket | TYR 84, LEU 121, PHE 256 |

| Hydrogen Bonds | Number of H-bonds formed | 2 |

This table is for illustrative purposes only, as no data for this compound exists.

De Novo Design and Virtual Screening Methodologies for Novel this compound Analogues

Computational methods can also be used to design new molecules or screen vast libraries of existing compounds to find ones with desired properties.

De Novo Design: This approach involves building novel molecular structures from scratch, either by linking molecular fragments together or by sequentially "growing" a molecule within a target's binding site. researchgate.net If this compound showed promising activity, de novo design algorithms could be used to generate novel analogues with potentially improved binding affinity or other properties.

Virtual Screening: This is a high-throughput computational method used to search large databases of chemical compounds for molecules that are likely to bind to a drug target. youtube.comnih.gov If the goal was to find compounds that act similarly to this compound, a ligand-based virtual screen could be performed using the structure of this compound as a template. Alternatively, a structure-based virtual screen would involve docking millions of compounds into a target receptor to identify potential new hits. mdpi.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational models that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.govmdpi.com

To build a QSAR model for a series of this compound derivatives, the following steps would be taken:

Data Collection: A dataset of this compound analogues with experimentally measured biological activity (e.g., IC50 values) is required. nih.gov

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors (e.g., molecular weight, logP, topological indices) are calculated. nih.gov

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to create a mathematical equation relating the descriptors to the activity. nih.govyoutube.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.gov

A validated QSAR model could then be used to predict the activity of new, unsynthesized this compound derivatives, prioritizing the most promising candidates for synthesis and testing, thereby saving time and resources. youtube.comyoutube.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

Information on the chemical compound “this compound” is not publicly available.

Extensive searches for the chemical compound "this compound" in scientific literature and chemical databases have yielded no specific results. The abbreviation "this compound" does not correspond to a commonly known or publicly documented chemical entity. Consequently, it is not possible to provide an article on its theoretical and computational chemistry, including predictive models for its reaction pathways and selectivity, as no research data on this specific compound appears to be available in the public domain.

General principles of computational chemistry involve the use of computer simulations and theoretical models to predict chemical phenomena. These methods are broadly applied to understand reaction mechanisms, predict the selectivity of chemical reactions, and guide the synthesis of new molecules. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are standard tools in this field. They allow researchers to model the behavior of molecules at an atomic level, saving time and resources by predicting outcomes before conducting laboratory experiments. However, without the specific identity and structure of "this compound," these general principles cannot be applied to generate the detailed, data-driven article requested.

Should information on the full name or chemical structure of "this compound" become available, a detailed analysis based on existing computational chemistry research could be conducted.

Based on a comprehensive search, there is no publicly available scientific literature or data specifically identifying a chemical compound named “this compound.” Therefore, it is not possible to generate a detailed, informative, and scientifically accurate article on its specific molecular and cellular interactions as requested.

The provided outline requires specific research findings, data tables, and mechanistic details that are contingent on experimental studies of a particular molecule. Without any information on "this compound," any attempt to generate content for the requested sections would be hypothetical and would not adhere to the principles of scientific accuracy.

To fulfill the user's request, information regarding the following would be necessary:

Identification of this compound's biological targets: Knowing which enzymes, proteins, or nucleic acids "this compound" interacts with is fundamental.

Experimental data from biochemical and cellular assays: This would include enzyme kinetic analyses, ligand binding assays, and studies on its effects on cell signaling pathways.

Structural biology data: Information on the three-dimensional structure of "this compound" bound to its biological targets would be needed to discuss molecular recognition, allosteric effects, and conformational changes.

Biophysical data: Kinetic and thermodynamic parameters from techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) would be required to characterize the association and dissociation with its targets.

As no such information exists for a compound designated "this compound," the article cannot be written.

Structure Mechanism Relationship Smr Studies of Ipmddc and Its Derivatives

Rational Design and Synthesis of Ipmddc Derivatives Based on SMR Principles

No information available on the rational design or synthesis of this compound derivatives.

Influence of Substituent Effects on the Mechanistic Profile of this compound

No data exists in the public domain regarding the effects of substituents on the mechanistic profile of this compound.

Conformational Flexibility and Dynamic Behavior as Determinants of this compound's Interactions

There is no available research on the conformational flexibility or dynamic behavior of this compound.

Design Strategies for Modulating the Selectivity and Potency of this compound Through Structural Modification

No literature is available detailing design strategies for the structural modification of this compound to modulate its selectivity and potency.

A table of all compound names mentioned in the article is not applicable as no compounds could be discussed. Should information on "this compound" become publicly available in the future, the generation of the requested article may be possible.

Information regarding the chemical compound "this compound" is not available in the public domain, preventing the generation of an article on its analytical methodologies.

Extensive searches for "this compound" and its associated analytical techniques have yielded no relevant scientific literature or data. This suggests that "this compound" may be a compound that is not yet described in publicly accessible research, a proprietary substance not detailed in open sources, or a term that is not currently recognized in chemical databases.

Without foundational information on the existence, structure, and properties of "this compound," it is not possible to generate a scientifically accurate and informative article as requested. The creation of content discussing its chromatographic separation, electrophoretic methods, spectroscopic detection, microfluidic platform applications, and surface-based analytical techniques would be speculative and lack the necessary factual basis.

Therefore, the requested article focusing on the advanced analytical methodologies for "this compound" research and characterization cannot be provided.

Future Research Directions and Unexplored Avenues for Ipmddc Investigation

Integration of Artificial Intelligence and Machine Learning in Ipmddc Research and Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with chemical research presents a transformative opportunity for accelerating the understanding and application of novel compounds like this compound. nih.gov These computational tools can analyze vast datasets to predict molecular properties, optimize synthetic pathways, and identify potential applications, thereby streamlining the research and development process.

In the context of this compound, AI and ML can be leveraged in several ways. Supervised learning models, for instance, could be trained on existing chemical libraries to predict the physicochemical properties and biological activities of this compound and its derivatives. nih.gov This predictive capability can guide experimental efforts, prioritizing the synthesis of analogs with the most promising characteristics. Furthermore, deep learning algorithms have shown significant potential in analyzing complex data from sources such as endoscopic ultrasonography images to diagnose malignancies, a technique that could be adapted to analyze cellular responses to this compound. nih.gov

The application of AI in drug discovery and precision medicine is a rapidly growing field. nih.govyoutube.com By integrating data from various sources, including genomic, proteomic, and imaging data, machine learning models can help to elucidate the mechanism of action of new compounds. youtube.com For this compound, this could involve predicting its potential protein targets and off-target effects, thus providing a comprehensive profile of its biological interactions. The development of such models relies on the availability of large, high-quality datasets. nih.gov

Interactive Data Table: Potential AI/ML Applications in this compound Research

| AI/ML Application Area | Specific Task for this compound | Potential Impact |

| Property Prediction | Predict solubility, toxicity, and binding affinity of this compound derivatives. | Accelerate lead optimization and reduce experimental costs. |

| Synthesis Planning | Identify optimal reaction conditions and pathways for this compound synthesis. | Improve yield, reduce waste, and enhance sustainability. |

| Target Identification | Predict potential protein binding partners and biological pathways affected by this compound. | Guide mechanistic studies and identify therapeutic opportunities. |

| Image Analysis | Quantify cellular changes in response to this compound treatment from microscopy images. | Provide high-throughput screening for biological activity. |

Potential Applications of this compound as a Molecular Probe in Chemical Biology and Material Science

Molecular probes are indispensable tools for visualizing and understanding complex biological processes and material properties at the molecular level. nih.govthermofisher.com Should this compound possess suitable photophysical or reactive properties, it could be developed into a valuable molecular probe.

In chemical biology, fluorescent molecular probes enable the imaging of specific organelles and biomolecules within living cells. nih.gov If this compound exhibits intrinsic fluorescence or can be readily functionalized with a fluorophore, it could be engineered to target specific cellular components. For example, by attaching a targeting moiety, this compound could be directed to mitochondria, the nucleus, or specific proteins, allowing for real-time monitoring of cellular dynamics. The design of such probes often involves linking functional molecules to create a new entity with multiple desired properties. nih.gov

In material science, molecular probes can be used to investigate the microstructure and properties of polymers, composites, and other advanced materials. For instance, a probe that changes its fluorescent properties in response to changes in local polarity or viscosity could be incorporated into a material to report on its internal environment. The development of such probes would expand the toolkit available to material scientists for non-invasive material characterization.

Advancements in Sustainable and Environmentally Benign Synthesis of this compound

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to minimize environmental impact and enhance safety. Future research on the synthesis of this compound should prioritize the development of sustainable and environmentally benign processes.

This involves exploring alternative solvents, such as water or supercritical fluids, to replace hazardous organic solvents. Additionally, the use of catalysts that can be easily recovered and reused can significantly improve the sustainability of a synthetic route. Crystal engineering, for example, has been used to create solid-state reactions that can proceed without the need for solvents. brandeis.edu

Furthermore, a holistic approach to sustainable synthesis involves integrating process design with energy and water management to minimize waste and carbon emissions. researchgate.net For the production of this compound, this could involve designing a closed-loop system where byproducts are recycled and energy consumption is optimized. The adoption of such strategies would not only be environmentally responsible but could also lead to more economically viable production processes.

Emerging Methodologies for Comprehensive Characterization and Interaction Profiling of this compound

A thorough understanding of a new compound's properties and interactions is crucial for its development and application. Emerging analytical techniques offer unprecedented detail in the characterization of molecules like this compound.

Advanced spectroscopic and spectrometric methods can provide detailed information about the structure, conformation, and electronic properties of this compound. For understanding its interactions with biological systems, techniques such as affinity purification and proximity-based interaction proteomics can identify the proteins that physically associate with this compound within a cell. researchgate.net This can provide critical insights into its mechanism of action and potential biological functions.

Computational methods, such as homology modeling and docking simulations, can complement experimental approaches by predicting how this compound might interact with specific protein targets. researchgate.netnih.gov These in silico methods can generate "Residue Potential Interaction Profiles" (RPIPs) to classify and predict protein-protein interactions, a methodology that could be adapted to study the interactions of this compound. nih.gov By combining these advanced experimental and computational techniques, a comprehensive interaction profile of this compound can be constructed, paving the way for its rational design and application in various scientific fields.

Q & A

Q. Methodological Guidance :

- Align questions with unresolved clinical needs (e.g., distinguishing tumor pseudoprogression from true progression using PET imaging contradictions) .

Designing Experiments to Validate this compound Models in Clinical Settings

Basic Experimental Design

Adopt a mixed-methods approach :

Quantitative: Compare diagnostic accuracy (sensitivity/specificity) of this compound against gold-standard methods.

Qualitative: Conduct clinician interviews to assess usability and interpretability of results .

Q. Advanced Consideration :

- Address confounding variables (e.g., patient heterogeneity) through stratified sampling .

What Data Collection Strategies Optimize Reliability in this compound Research?

Q. Basic Strategy

Q. Advanced Strategy :

- Implement verbal protocol analysis during clinician interactions with this compound tools to capture decision-making heuristics .

How to Analyze Contradictions in this compound Results?

Q. Basic Approach

- Apply constructive falsification : Test this compound’s predictions against edge cases (e.g., tumor necrosis vs. pseudoprogression) to identify algorithmic limitations .

Q. Advanced Approach :

- Use Bayesian networks to quantify uncertainty in contradictory diagnoses and refine model thresholds .

Validating this compound Models for Regulatory Compliance

Q. Advanced Protocol

Pre-registration : Document analysis pipelines and validation metrics (e.g., ROC curves) in public repositories before data collection .

Independent replication : Collaborate with external labs to verify results using diverse datasets (e.g., multi-center trials) .

Addressing Ethical Challenges in this compound Deployment

Q. Methodological Solutions :

- Dynamic consent frameworks : Allow patients to opt out of data reuse for future studies .

- Bias audits : Regularly evaluate algorithmic fairness across demographic subgroups (e.g., age, ethnicity) .

Integrating this compound into Interdisciplinary Research Programs

Q. Advanced Strategy :

- Collaborate with computational biologists and clinicians to co-develop interpretable models (e.g., SHAP values for feature importance) .

- Use interdisciplinary rubrics to align research objectives with clinical workflows (e.g., reducing diagnostic delays) .

Managing Data Quality for Longitudinal this compound Studies

Q. Best Practices :

- Implement version-controlled data pipelines to track changes in imaging datasets and annotations .

- Use metadata standards (e.g., DICOM for medical imaging) to ensure interoperability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.